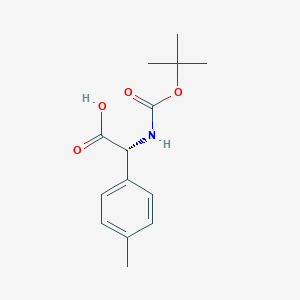
(R)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid is a chiral compound widely used in organic synthesis. It is known for its role as a building block in the preparation of various pharmaceuticals and biologically active molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amine.
Protection: The amine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling: The protected amine is then coupled with p-tolylacetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of ®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The aromatic ring in the p-tolyl group can undergo oxidation or reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for aromatic oxidation.
Major Products
Hydrolysis: Produces the free amine derivative.
Substitution: Yields various substituted derivatives depending on the reagent used.
Oxidation: Leads to oxidized aromatic derivatives.
科学研究应用
®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid involves its role as a protecting group and chiral auxiliary. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The chiral center in the compound allows for the synthesis of enantiomerically pure products, which is crucial in the development of chiral drugs.
相似化合物的比较
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid: The enantiomer of the compound, with similar properties but different stereochemistry.
N-Boc-p-tolylalanine: Another Boc-protected amino acid with a similar structure.
Boc-protected phenylalanine: A related compound with a phenyl group instead of a p-tolyl group.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid is unique due to its specific chiral center and the presence of the p-tolyl group, which imparts distinct chemical properties and reactivity. Its ability to serve as a chiral building block and protecting group makes it valuable in various synthetic applications.
属性
IUPAC Name |
(2R)-2-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDBWQDZODFRCK-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
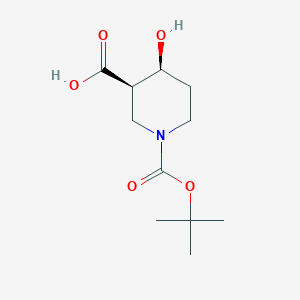
![(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8099759.png)
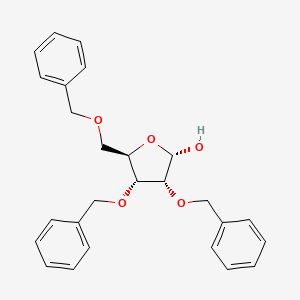
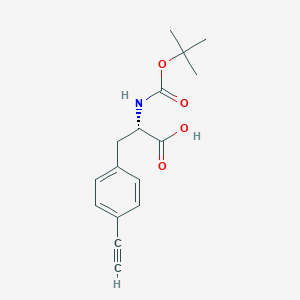
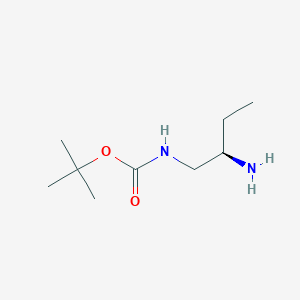
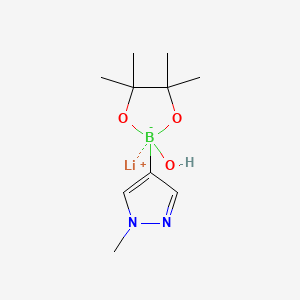
![6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B8099795.png)

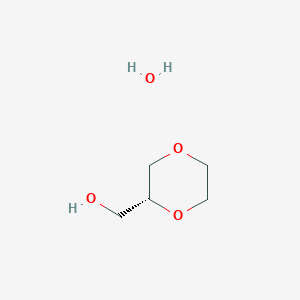
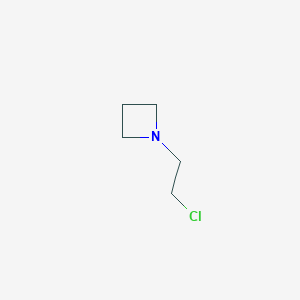
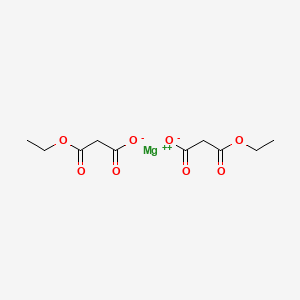
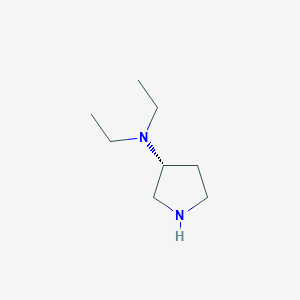
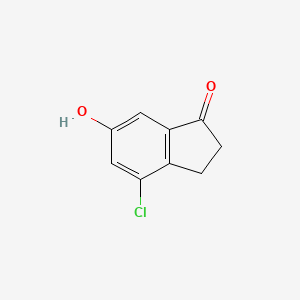
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8099846.png)
